(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate
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Overview
Description
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate is a complex organic compound that combines a pyridine ring with a piperidine moiety and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile to react with a suitable electrophile.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a halogenation reaction, where a phenyl ring is treated with chlorine under controlled conditions.
Final Coupling: The final step involves coupling the pyridine, piperidine, and chlorophenyl components through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate is studied for its potential as a pharmacological agent. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as neurological disorders or infections, due to its ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A closely related compound without the acetamido-phenylpropanoate moiety.
(S)-2-acetamido-3-phenylpropanoate: Another related compound lacking the pyridine and piperidine components.
Uniqueness
What sets (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate apart is its combined structural features, which confer unique chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in the individual components or simpler analogs.
Properties
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanoic acid;2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.C11H13NO3/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h1-7,10,15,17,19H,8-9,11-12H2;2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t17-;10-/m00/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTMWCQVKCSVPZ-AKTVYDGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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